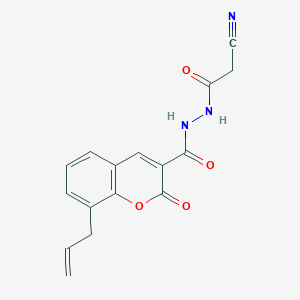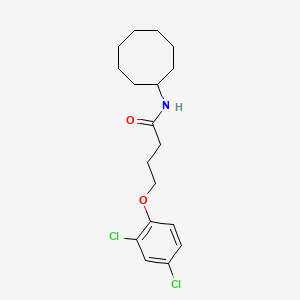
N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide, also known as KDS-4103, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the TRPA1 ion channel and has been found to have potential in the treatment of various diseases, including pain, inflammation, and respiratory disorders. In
Mécanisme D'action
N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide is a selective antagonist of the TRPA1 ion channel. TRPA1 is a non-selective cation channel that is expressed in sensory neurons and is involved in the detection of noxious stimuli. By blocking TRPA1, N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide can reduce pain and inflammation.
Biochemical and Physiological Effects:
N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide has been found to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. The compound has also been found to have bronchodilator effects and may have potential in the treatment of respiratory disorders such as asthma and COPD. Additionally, N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide has been found to have a good safety profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide in lab experiments is its selectivity for the TRPA1 ion channel. This allows researchers to specifically target this ion channel and study its effects on pain and inflammation. Additionally, the compound has been found to have a good safety profile and is well-tolerated in animal studies.
One limitation of using N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental setups. Additionally, the compound has not yet been extensively studied in clinical trials, and more research is needed to determine its potential therapeutic applications in humans.
Orientations Futures
There are several future directions for research on N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide. One area of research could be to further investigate the compound's potential in the treatment of pain and inflammation. This could include studying the compound's effects in different animal models of pain and inflammation, as well as conducting clinical trials in humans.
Another area of research could be to investigate the compound's potential in the treatment of respiratory disorders such as asthma and COPD. This could include studying the compound's bronchodilator effects in animal models, as well as conducting clinical trials in humans.
Finally, researchers could also investigate the compound's potential in other disease areas, such as cancer and neurological disorders. This could include studying the compound's effects on cancer cell growth and proliferation, as well as investigating its potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Conclusion:
In conclusion, N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide is a compound that has shown potential in the treatment of pain, inflammation, and respiratory disorders. The compound's selectivity for the TRPA1 ion channel makes it a promising target for further research. While more research is needed to determine its potential therapeutic applications in humans, N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide represents a promising avenue for the development of new treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide involves the reaction of 2,4-dichlorophenol with cyclooctylmagnesium bromide, followed by the addition of butanoyl chloride. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis of this compound has been reported in several research articles and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide has been extensively studied for its potential therapeutic applications. The compound has been found to have potential in the treatment of pain, inflammation, and respiratory disorders. In preclinical studies, N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. The compound has also been found to have bronchodilator effects and may have potential in the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25Cl2NO2/c19-14-10-11-17(16(20)13-14)23-12-6-9-18(22)21-15-7-4-2-1-3-5-8-15/h10-11,13,15H,1-9,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWLVFHWTRNUMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367699 |
Source


|
| Record name | N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6429-07-8 |
Source


|
| Record name | N-cyclooctyl-4-(2,4-dichlorophenoxy)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(3-bromo-4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5103010.png)
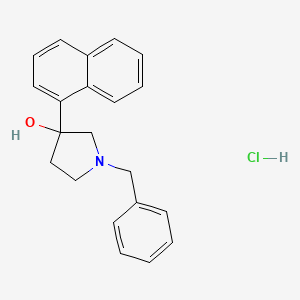
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)



![2-methoxy-4-methyl-1-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5103071.png)
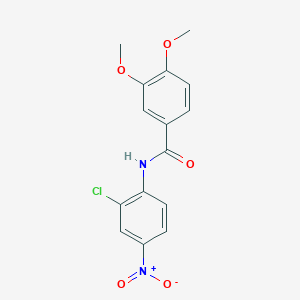
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5103079.png)
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5103093.png)
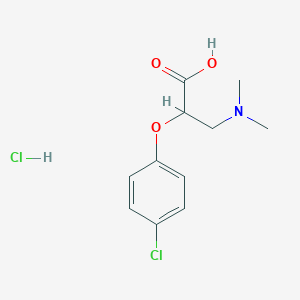
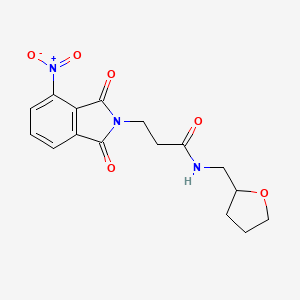
![1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5103113.png)
